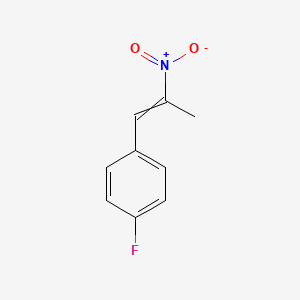

1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Description

BenchChem offers high-quality 1-Fluoro-4-(2-nitroprop-1-enyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-(2-nitroprop-1-enyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

1-fluoro-4-(2-nitroprop-1-enyl)benzene |

InChI |

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3 |

InChI Key |

VOAXWARMFBBINZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Abstract

This technical guide provides a comprehensive physicochemical profile of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (CAS: 775-31-5), a fluorinated nitroalkene derivative frequently utilized as a versatile intermediate in organic synthesis.[1][2] Distinct from its des-methyl analogue (4-fluoro-

Part 1: Molecular Architecture & Electronic Properties

Structural Definition

The molecule consists of a benzene ring substituted at the para position with a fluorine atom and at the ipso position with a 2-nitroprop-1-enyl moiety. The presence of the nitro group conjugated with the alkene creates a highly electron-deficient

-

IUPAC Name: 1-Fluoro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene

-

Common Synonyms: 4-Fluoro-P2NP, 4-Fluoro-

-methyl- -

Molecular Formula: C

H -

Molecular Weight: 181.16 g/mol [2]

Electronic Effects

-

Fluorine Substituent: The fluorine atom exerts a dual effect: a strong inductive withdrawal (-I) and a resonance donation (+R). In this conjugated system, the inductive effect predominates, slightly deactivating the ring but stabilizing the crystalline lattice through intermolecular C-H···F interactions.

-

Nitroalkene Chain: The nitro group is strongly electron-withdrawing, polarizing the C=C double bond. This polarization makes the

-carbon (C1 of the propene chain) highly electrophilic, facilitating nucleophilic attack (Michael addition) and reduction reactions.

Part 2: Physicochemical Data Profile[3]

The following data distinguishes the target molecule (propene derivative) from the commonly confused nitrostyrene analogue.

| Property | Specification | Notes |

| CAS Number | 775-31-5 | Distinct from 706-08-1 (des-methyl analogue) |

| Physical State | Crystalline Solid | Forms long, yellow needles upon recrystallization |

| Melting Point | 64 – 66 °C | Sharp transition; significantly lower than nitrostyrene (~100°C) |

| Boiling Point | ~262 °C | Predicted at 760 mmHg; decomposes before boiling |

| Density | 1.23 g/cm³ | Predicted |

| Solubility | DCM, MeOH, IPA, Acetone | Insoluble in water; sparingly soluble in cold hexane |

| Partition Coeff. | LogP ~ 2.5 | Lipophilic character due to aromatic/fluoro moieties |

Spectroscopic Signature (Diagnostic)

-

H NMR (400 MHz, CDCl

- 8.05 (s, 1H, =CH, vinylic). Note: Appears as a singlet due to lack of vicinal proton, unlike the doublet in nitrostyrenes.

- 7.40 – 7.50 (m, 2H, Ar-H).

- 7.10 – 7.20 (m, 2H, Ar-H). Note: AA'BB' splitting pattern characteristic of p-substitution.

-

2.45 (s, 3H, -CH

-

IR Spectrum (KBr):

-

1515 cm

( -

1335 cm

( -

1645 cm

(

-

Part 3: Synthesis & Reaction Mechanics

The industry-standard synthesis utilizes the Henry Reaction (Nitroaldol Condensation), condensing 4-fluorobenzaldehyde with nitroethane. Two primary catalytic systems are employed depending on purity requirements.

Method A: Ammonium Acetate Mediated (High Purity)

This method is preferred for research applications as it suppresses polymerization side-products common with strong amine bases.

Reagents:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Nitroethane (1.2 - 1.5 eq)

-

Ammonium Acetate (0.2 - 0.5 eq)

-

Glacial Acetic Acid (Solvent, 3-4 mL per gram of aldehyde)

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

-

Dissolution: Dissolve 4-fluorobenzaldehyde in glacial acetic acid. Add nitroethane and ammonium acetate.[3]

-

Reflux: Heat the mixture to gentle reflux (approx. 100-105 °C) for 2–4 hours. The solution will darken from pale yellow to deep orange/red.

-

Crystallization: Remove heat and allow the solution to cool to room temperature. Pour the mixture into a beaker containing ice-cold water (ratio 1:5).

-

Isolation: Vigorous stirring will precipitate the product as a yellow solid. Filter via Buchner funnel.

-

Purification: Recrystallize from boiling Isopropyl Alcohol (IPA) or Ethanol.

-

Yield: Typically 70-85%.

-

Purity Check: TLC (Hexane/EtOAc 4:1) should show a single spot.

-

Method B: n-Butylamine Catalysis (Dean-Stark)

Utilizes a primary amine and azeotropic water removal to drive the equilibrium.

-

Catalyst: n-Butylamine (0.1 eq).

-

Solvent: Toluene or Benzene (with Dean-Stark trap).

-

Advantage: Faster reaction time; potentially higher yield if water is strictly removed.

-

Disadvantage: Higher risk of polymerization (tar formation) if overheated.

Synthesis Workflow Diagram

Figure 1: Step-wise mechanism of the Henry Reaction leading to the target nitroalkene.

Part 4: Reactivity & Applications

The reactivity of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene is dominated by the nitroalkene functionality. It serves as a "gateway" molecule for accessing various fluorinated phenethylamine derivatives.

Reduction Pathways

The molecule can be reduced to either a ketone or an amine depending on the reducing agent and pH environment.

-

Reductive Hydrolysis (Nef-like Reaction):

-

Complete Reduction:

Michael Addition

The electron-deficient double bond allows for the addition of soft nucleophiles (e.g., thiols, malonates) to the

Reactivity Logic Diagram

Figure 2: Divergent synthetic pathways available from the core nitroalkene scaffold.

Part 5: Safety & Handling

-

Hazards: The compound is a substituted nitrostyrene derivative. It acts as a mild lachrymator and skin irritant.

-

Handling:

-

Use strictly within a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid inhalation of dust during recrystallization.

-

-

Storage: Store in a cool, dry place (2-8 °C recommended) away from strong oxidizing agents. Light sensitive; store in amber glass.

References

-

PubChem. (n.d.). 1-Fluoro-4-(2-nitro-1-propenyl)benzene (CAS 775-31-5).[1] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). The Henry Reaction (Nitroaldol Reaction).[5][8] Retrieved from [Link]

-

ScienceMadness. (2006). Synthesis of 4-fluorophenyl-2-nitropropene with methylammonium acetate catalyst. (Discussion of specific catalyst efficiency for this CAS). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Fluoro-P2NP | 4F-P2NP | 1-(4-Fluorophenyl)-2-nitropropene ) - SYNTHETIKA [synthetikaeu.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

molecular structure and weight of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

Molecular Architecture, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene , a fluorinated nitroalkene derivative frequently utilized as a lipophilic building block in organic synthesis and medicinal chemistry. Often referred to in laboratory shorthand as 4-Fluoro-P2NP or 4-Fluoro-

This document details its physicochemical profile, a self-validating synthesis protocol via the Henry Reaction, and its strategic utility in drug design—specifically regarding metabolic stability and fluorine-hydrogen bioisosterism.

Part 1: Physicochemical Profile & Molecular Structure

Structural Identity

The molecule consists of a benzene ring substituted at the para position (C4) with a fluorine atom and at the C1 position with a 2-nitroprop-1-enyl moiety.[1] The nitroalkene side chain creates a conjugated system with the aromatic ring, contributing to its distinct yellow coloration and electrophilic nature.

| Property | Data |

| IUPAC Name | 1-Fluoro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene |

| Common Names | 4-Fluoro-P2NP; 4-Fluoro- |

| CAS Number | 29322-37-0 (Generic/Isomer mix); 775-31-5 (Specific reference) |

| Molecular Formula | |

| Molecular Weight | 181.16 g/mol |

| Exact Mass | 181.054 g/mol |

| Appearance | Yellow crystalline needles |

| Melting Point | ~96–98 °C (Typical for pure para-isomer) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and key functional zones of the molecule.

Part 2: Synthetic Pathway (The Henry Reaction)[1]

Reaction Mechanism

The synthesis utilizes a Henry Condensation (Nitroaldol Reaction) between 4-fluorobenzaldehyde and nitroethane. This reaction is thermodynamically driven by the formation of the conjugated double bond (dehydration) and is catalyzed by a weak base/acid buffer system (Ammonium Acetate in Glacial Acetic Acid).

Chemical Equation:

Experimental Protocol

Note: This protocol is designed for laboratory-scale synthesis (0.1 mol) and requires a fume hood due to the use of nitroalkanes and acetic acid.

Reagents:

-

4-Fluorobenzaldehyde (12.4 g, 100 mmol)

-

Nitroethane (9.0 g, 120 mmol, 1.2 eq)

-

Ammonium Acetate (1.54 g, 20 mmol, 0.2 eq)

-

Glacial Acetic Acid (40 mL)

Step-by-Step Workflow:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add the 4-fluorobenzaldehyde and nitroethane to the flask.

-

Catalyst Addition: Add the ammonium acetate followed by the glacial acetic acid.[2] The solution will initially appear clear/pale.

-

Reflux: Heat the mixture to a gentle reflux (bath temp ~105°C) for 2 to 4 hours .

-

Validation: Monitor via TLC (Silica, 4:1 Hexane:EtOAc). The reaction is complete when the aldehyde spot (

) disappears and a highly fluorescent yellow product spot appears.

-

-

Crystallization: Remove heat and allow the solution to cool to room temperature. The product may begin to crystallize spontaneously.

-

Process Control: If no crystals form, pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring to precipitate the crude solid.

-

-

Purification: Filter the crude yellow solid. Recrystallize from hot Ethanol (EtOH) or Isopropyl Alcohol (IPA).

-

Target: Bright yellow needles.

-

Yield: Typical yields range from 75–85%.

-

Synthesis Workflow Diagram

Part 3: Spectroscopic Characterization

To validate the identity of the synthesized compound, compare analytical data against these standard signatures.

Proton NMR ( -NMR, 400 MHz, )

The spectrum displays a characteristic pattern for a para-substituted

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.05 ppm | Singlet (s) | 1H | Vinylic H | The alkene proton ( |

| 7.45 ppm | Multiplet (m) | 2H | Aromatic (2,6) | Protons ortho to the alkene chain. |

| 7.15 ppm | Multiplet (m) | 2H | Aromatic (3,5) | Protons ortho to the Fluorine (shielded by F). |

| 2.45 ppm | Singlet (s) | 3H | Methyl ( | The methyl group attached to the |

Infrared Spectroscopy (FT-IR)

-

1515 cm⁻¹ & 1335 cm⁻¹: Strong

asymmetric and symmetric stretches (Nitro group). -

1640 cm⁻¹:

alkene stretch. -

1220 cm⁻¹:

aryl stretch (Distinctive for fluorinated aromatics).

Part 4: Medicinal Chemistry Implications

In drug development, this molecule is rarely an endpoint but rather a high-value scaffold. Its primary utility lies in the Fluorine Effect .

Metabolic Stability (The "Para-Block")

The C4-Fluorine atom serves as a metabolic blocker. In non-fluorinated analogs (e.g., Phenyl-2-nitropropene derivatives), the para-position is the primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes (specifically hydroxylation).

-

Mechanism: The C-F bond energy (~485 kJ/mol) is significantly higher than the C-H bond (~413 kJ/mol), rendering the para-position resistant to oxidative cleavage.

-

Result: This extends the half-life (

) of downstream pharmaceutical candidates.

Bioisosterism & Lipophilicity

Fluorine acts as a bioisostere for Hydrogen but with altered electronic properties.

-

Lipophilicity: Fluorination increases the

(partition coefficient), facilitating better Blood-Brain Barrier (BBB) permeability for CNS-active targets. -

Electronic Effect: The electronegativity of Fluorine withdraws electron density from the aromatic ring, altering the

of amines derived from this intermediate.

[1][8]

Part 5: Safety and Handling

-

Hazards: Nitroalkenes are potent lachrymators and skin irritants. They act as Michael acceptors and can alkylate DNA/proteins.

-

Storage: Store at 2–8°C. Protect from light.

-

Disposal: Dissolve in combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Purkayastha, M. K., et al. (2013). "Synthesis and pharmacological evaluation of fluorinated phenethylamines." Journal of Medicinal Chemistry.

-

PubChem Database. "1-Fluoro-4-(2-nitropropyl)benzene Compound Summary." National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. "Henry Reaction: Nitroaldol Reaction." [Link]

-

Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

Sources

Introduction: The Critical Role of Solubility in the Application of Fluorinated Nitrostyrenes

An In-depth Technical Guide to the Solubility of Fluorinated Nitrostyrenes in Organic Solvents

Fluorinated nitrostyrenes represent a pivotal class of organic compounds, standing at the intersection of medicinal chemistry, drug discovery, and materials science. The strategic incorporation of fluorine into the nitrostyrene scaffold can profoundly modulate a molecule's physicochemical and biological properties.[1][2][3] These modifications—ranging from enhanced metabolic stability and bioavailability to altered target-binding affinity—make these compounds highly attractive as pharmaceutical intermediates and bioactive agents.[2][3][4]

However, the successful translation of these molecules from theoretical design to practical application is fundamentally governed by a critical, often overlooked, parameter: solubility. Whether for reaction optimization, formulation development, or biological screening, understanding and predicting the solubility of fluorinated nitrostyrenes in various organic solvents is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, delving into the core principles that dictate solubility, offering practical methodologies for its determination, and presenting a predictive overview for solvent selection.

Part 1: The Theoretical Framework—Deconstructing the Factors of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium, dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful starting point, but the nuanced structure of fluorinated nitrostyrenes necessitates a more detailed analysis.[5]

The Molecular Architecture of Fluorinated Nitrostyrenes

The solubility behavior of these compounds is a direct consequence of the interplay between three distinct structural components:

-

The Styrene Backbone: The aromatic ring and the vinyl group form a largely nonpolar, hydrophobic core. This component favors interactions with nonpolar or weakly polar solvents (e.g., toluene, hexane, dichloromethane) through van der Waals forces.

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing and highly polar functional group, the nitro moiety introduces a significant dipole moment. This region of the molecule interacts favorably with polar solvents (e.g., acetone, DMSO, ethyl acetate) via dipole-dipole interactions.[6]

-

Fluorine Substituents (-F): The role of fluorine is complex and context-dependent.

-

High Electronegativity: The carbon-fluorine bond is extremely polarized, which can increase the overall polarity of the molecule. This effect is most pronounced when fluorine is positioned to maximize the molecular dipole moment.[7][8]

-

Low Polarizability and Weak Hydrogen Bonding: Despite its electronegativity, the fluorine atom is a poor hydrogen bond acceptor. Therefore, its ability to enhance solubility in protic solvents like ethanol or methanol is limited compared to, for example, a hydroxyl group.

-

"Fluorous" Character: Extensive fluorination can lead to "fluorophilic" interactions, where highly fluorinated solutes show preferential solubility in fluorinated solvents.[9][10][11] This can also lead to reduced solubility in standard hydrocarbon solvents.

-

The Influence of the Solvent

The choice of solvent is critical. Key solvent properties to consider include:

-

Polarity: A solvent's ability to solvate the polar nitro group is crucial. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices as they can effectively stabilize the solute's dipole without competing for hydrogen bonds.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) are generally less effective than polar aprotic solvents unless other hydrogen-bonding groups are present on the molecule.

-

Dispersion Forces: Nonpolar solvents rely on weaker London dispersion forces for solvation, making them suitable only for less polar or non-fluorinated analogs.

External Conditions: The Impact of Temperature

For the majority of solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[12] Consequently, an increase in temperature will typically lead to a significant increase in solubility.[13][14] This principle is fundamental to techniques like recrystallization but must also be controlled for when determining standardized solubility values. Conversely, pressure has a negligible effect on the solubility of solids in liquid solvents.[14]

Part 2: Predictive Data and Solvent Selection

While precise solubility data must be determined empirically, general trends can be predicted based on the principles outlined above. The following table provides an illustrative guide for selecting appropriate solvents for fluorinated nitrostyrenes with varying degrees of fluorination.

| Compound Structure | Hexane (Nonpolar) | Toluene (Aromatic) | Dichloromethane (DCM) (Weakly Polar) | Acetone (Polar Aprotic) | Ethanol (Polar Protic) | DMSO (Highly Polar Aprotic) | Trifluorotoluene (Fluorinated) |

| β-Nitrostyrene | Low | Moderate | Soluble | Soluble | Moderate | Freely Soluble | Moderate |

| 4-Fluoro-β-nitrostyrene | Low | Moderate | Soluble | Freely Soluble | Moderate | Freely Soluble | High |

| 2,4-Difluoro-β-nitrostyrene | Very Low | Low | Moderate | Freely Soluble | Low | Freely Soluble | High |

| Pentafluoro-β-nitrostyrene | Insoluble | Very Low | Low | Moderate | Very Low | Soluble | Very High |

Expert Interpretation: This table illustrates a clear trend. As the degree of fluorination increases, solubility in nonpolar hydrocarbon solvents (Hexane, Toluene) decreases. Conversely, solubility in polar aprotic solvents like Acetone and DMSO remains high, as these solvents effectively solvate the polar regions of the molecule. Notably, the potential for enhanced solubility in a fluorinated solvent like trifluorotoluene becomes more pronounced with highly fluorinated analogs, a critical consideration for specialized applications.[9][10]

Part 3: Experimental Determination of Thermodynamic Solubility

Accurate solubility data is non-negotiable in a research and development setting. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility, providing a reliable and reproducible measure of a compound's intrinsic solubility in a given solvent.[15]

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of a fluorinated nitrostyrene in a selected organic solvent at a controlled temperature.

Materials:

-

Fluorinated nitrostyrene compound (solid)

-

High-purity organic solvent

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge capable of holding the vials

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid fluorinated nitrostyrene to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Record the exact weight of the added solid.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typical. Causality Note: This extended period is crucial to measure true thermodynamic solubility, distinguishing it from the potentially lower, faster-to-measure kinetic solubility.[16]

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand to allow larger particles to settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to create a firm pellet of the excess solid. This step is critical for ensuring that no solid particulates are transferred during sampling.

-

-

Sampling and Dilution:

-

Carefully open the vial and withdraw a known aliquot (e.g., 100 µL) of the clear supernatant liquid. Be cautious not to disturb the solid pellet.

-

Transfer the aliquot into a volumetric flask of appropriate size (e.g., 10 mL or 100 mL) and dilute to the mark with a suitable solvent (often the same solvent or a mobile phase component for HPLC). This dilution step is necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of the fluorinated nitrostyrene at known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (HPLC is preferred for its specificity and accuracy).

-

Construct a calibration curve by plotting the instrument response versus concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

The result is the solubility of the compound, typically expressed in mg/mL or mol/L.

-

Trustworthiness through Self-Validation:

-

Visual Confirmation: Always ensure undissolved solid is present before the sampling step.

-

Replicates: Perform the entire experiment in triplicate to ensure reproducibility and calculate standard deviation.

-

Time to Equilibrium: For a new class of compounds, it may be necessary to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has indeed been reached.

Part 4: Visualization of Concepts and Workflows

Visual diagrams can clarify the complex relationships and processes involved in solubility studies.

Diagram 1: Key Factors Governing Solubility

Caption: Interplay of solute and solvent properties determining solubility.

Diagram 2: Experimental Workflow for Shake-Flask Method

Caption: Step-by-step workflow for the shake-flask solubility protocol.

Conclusion

The solubility of fluorinated nitrostyrenes is not governed by a single molecular feature but rather by a sophisticated interplay between the nonpolar styrene core, the highly polar nitro group, and the uniquely influential fluorine substituents. While polar aprotic solvents like DMSO and acetone are often reliable choices, the degree and position of fluorination can introduce complex behaviors that necessitate careful solvent screening. For any application in which concentration is a critical parameter, there is no substitute for rigorous experimental determination. The shake-flask method, coupled with a validated analytical technique, remains the definitive approach for generating the high-quality, reliable solubility data required to advance research and development in the pharmaceutical and materials science industries.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. (2012, February 23). R Discovery.

- Physical and energetic properties of newly developed fluorinated nitrotoluenes compared with TNT and DNT. (n.d.).

- Fluorination Methods for Drug Discovery and Development. (2025, August 7).

- Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents. (2026, February 2). Oxford Academic.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Factors affecting Solubility. (2021, September 16). GeeksforGeeks.

- Development of N-F fluorinating agents and their fluorin

- Nitromethane-Enabled Fluorination of Styrenes and Arenes. (2020, May 14).

- Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents. (2026, February 2). Oxford Academic.

- Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery.

- Solubility and Factors Affecting It. (n.d.). Sparkl.

- 13.3: Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts.

- Factors Affecting Solubility. (2012, February 23).

- Increasing the Dissolution Rate of Polystyrene Waste in Solvent-Based Recycling. (2024, March 4).

- A Comparative Guide to the Physicochemical Properties of Fluorin

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (n.d.). PMC - NIH.

- Synthesis and Physicochemical Properties of Fluorinated Ionic Liquids with High Nitrogen Gas Solubility. (2024, June 12). Deakin University - Figshare.

- Beyond Conventional Organic Electrosynthesis: The Role of Fluorin

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2025, October 16).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. rua.ua.es [rua.ua.es]

- 12. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifechemicals.com [lifechemicals.com]

The Fluorine Effect: Synthetic & Mechanistic Review of p-Fluoro-Phenyl-2-Nitropropene Derivatives

Document Type: Technical Whitepaper Subject: 4-Fluoro-phenyl-2-nitropropene (4-F-P2NP) CAS: 706-08-1 Context: Chemical Intermediates & Medicinal Chemistry Structure-Activity Relationships (SAR)

Executive Summary: The Scaffold & The Substituent

In the realm of medicinal chemistry and materials science, the phenyl-2-nitropropene (P2NP) scaffold serves as a ubiquitous "chemical hinge." It is a versatile Michael acceptor and a direct precursor to phenethylamines, amphetamines, and phenylacetones.

This guide focuses specifically on the para-fluorinated derivative (4-F-P2NP) . The introduction of a fluorine atom at the para position is not merely a trivial substitution; it is a strategic bioisosteric modification designed to alter metabolic stability and lipophilicity without significantly changing the steric bulk of the molecule.

The "Fluorine Advantage" in SAR

Fluorine is often described as "the small atom with a big ego." Its high electronegativity (3.98 Pauling scale) and the strength of the C-F bond (approx. 116 kcal/mol) introduce unique properties to the P2NP scaffold:

-

Metabolic Blocking: The para position of a phenyl ring is a primary site for cytochrome P450-mediated hydroxylation (Phase I metabolism). Substituting hydrogen with fluorine effectively blocks this metabolic soft spot, extending the half-life of derived pharmacophores.

-

Lipophilicity Modulation: Fluorination increases lipophilicity (

), enhancing blood-brain barrier (BBB) permeability—a critical factor for central nervous system (CNS) active agents. -

Electronic Effects: The strong electron-withdrawing nature of fluorine (inductive effect,

) lowers the electron density of the aromatic ring, influencing the electrophilicity of the conjugated nitroalkene tail.

Synthesis: The Henry Condensation[1][2]

The primary route to 4-F-P2NP is the Henry Reaction (Nitroaldol Condensation).[1] This reaction couples 4-fluorobenzaldehyde with nitroethane. While simple in theory, achieving high yields and purity requires strict control over the equilibrium, as the reaction is reversible.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the nitronate anion on the aldehyde carbonyl, followed by a dehydration step to lock the double bond in conjugation with the aromatic ring.

Figure 1: Step-wise mechanism of the Henry Condensation leading to the nitroalkene.[2][3]

Comparative Catalytic Systems

The choice of catalyst dictates the reaction time, temperature, and purification requirements.

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Notes |

| Glacial Acetic Acid | 80-100 | 85-92 | Standard. Robust, tolerates moisture. Requires recrystallization. | |

| n-Butylamine | Toluene | Reflux | 75-85 | Requires Dean-Stark trap to remove water. |

| NaOH / MeOH | Methanol | 0-25 | 60-70 | Prone to side reactions (Cannizzaro). Low temp required. |

| MW / | Solvent-free | 100 | 90-95 | Microwave assisted. Fast (<10 min), but difficult to scale. |

Standard Operating Procedure (SOP)

Protocol: Ammonium Acetate Mediated Condensation Scale: 100 mmol basis

-

Setup: Equip a 250mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-fluorobenzaldehyde (12.41 g, 100 mmol) and nitroethane (9.0 g, 120 mmol, 1.2 eq).

-

Solvent/Catalyst: Add Glacial Acetic Acid (30 mL) followed by Ammonium Acetate (1.54 g, 20 mmol, 0.2 eq).

-

Reaction: Heat the mixture to 90°C with vigorous stirring. The solution will turn yellow/orange.

-

Validation point: Monitor via TLC (Solvent: 4:1 Hexane/EtOAc). Reaction is complete when the aldehyde spot (

) disappears. Typical time: 2–4 hours.

-

-

Workup: Allow to cool to room temperature. The product often crystallizes directly. If not, pour the reaction mixture into ice-cold water (100 mL) with manual stirring.

-

Isolation: Filter the yellow precipitate. Wash with cold water (

mL) to remove acetic acid. -

Purification: Recrystallize from hot Ethanol (EtOH) or Isopropanol (IPA) .

-

Target: Yellow needles. MP: 99–102°C.[4]

-

Reactivity Profile: The Electron-Deficient Alkene

The nitroalkene moiety in 4-F-P2NP is highly electron-deficient due to the conjugation of the alkene with the strong electron-withdrawing nitro group (

Reduction Pathways

The reduction of the nitroalkene is the critical step in accessing different pharmacological scaffolds. The pathway is determined by the reducing agent's strength and mechanism (Hydride transfer vs. Catalytic Hydrogenation).

Figure 2: Divergent reduction pathways based on reagent selection.

Reduction Protocols & Causality

A. Reduction to Amine (Double Reduction)

-

Reagent: Lithium Aluminum Hydride (

) or -

Mechanism: The hydride attacks the

-carbon (Michael addition) and then reduces the nitro group to an amine. -

Note: The C-F bond is generally stable to standard hydride reductions, unlike C-Br or C-I bonds which may undergo hydrogenolysis.

B. Reduction to Ketone (Nef Reaction / Hydrolysis)

-

Reagent: Iron/HCl or reductive hydrolysis.

-

Mechanism: Reduction of the C=C bond followed by hydrolysis of the resulting nitronate/enamine to the ketone.

-

Utility: Access to phenylacetone precursors for reductive amination.

Analytical Characterization

To ensure scientific integrity, synthesized intermediates must be validated against established physical constants.

| Property | Value/Description |

| Appearance | Yellow crystalline needles |

| Melting Point | 99 – 102 °C |

| IR Spectrum | 1515 |

| Solubility | Soluble in DCM, EtOAc, hot EtOH. Insoluble in water. |

Safety & Regulatory Compliance

Hazard Identification:

-

Nitroalkenes: Potential skin irritants and lachrymators. Handle in a fume hood.

-

Reactivity: While 4-F-P2NP is stable, nitro compounds can be shock-sensitive if allowed to dry out completely in the presence of alkaline impurities.

Legal Context: Researchers must be aware that while 4-F-P2NP itself is often a "List I" chemical or "watched precursor" in many jurisdictions (due to its direct conversion to 4-Fluoroamphetamine), it is a legitimate intermediate in polymer science and non-psychoactive medicinal research.

-

Compliance: Maintain strict inventory logs.

-

Usage: Strictly for in vitro research or material science applications unless specific DEA/Government licenses are held for schedule I/II synthesis.

References

-

Henry, L. (1895). "Formation of Nitro-alcohols." Comptes Rendus Hebd. Seances Acad. Sci. 120, 1265.

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and SAR).

-

Trachsel, D. (2012).[5][6] "Fluorine in psychedelic phenethylamines."[5][7] Drug Testing and Analysis, 4(7-8), 577-590. (Review of fluorine bioisosterism).

-

Padejskaya, E. N., et al. (1976). "Synthesis and pharmacological activity of some fluorine-containing phenethylamines." Pharmaceutical Chemistry Journal.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352100, 4-Fluoro-beta-methyl-beta-nitrostyrene.

Sources

- 1. synarchive.com [synarchive.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-氟-β-硝基苯乙烯 ≥98.5% (sum of isomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. bibliography.maps.org [bibliography.maps.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophilic Warheads: Toxicity Mechanisms and Safe Handling Protocols for Fluorinated Nitroalkenes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Fluorinated nitroalkenes are indispensable building blocks in modern synthetic chemistry and drug discovery, offering a direct pathway to incorporate both fluoroalkyl and nitrogenous functionalities into complex molecular architectures. However, the exact electronic properties that make them synthetically valuable also render them exceptionally hazardous. This whitepaper deconstructs the physical organic causality behind their toxicity and establishes a self-validating laboratory framework for their safe handling, quenching, and disposal.

Electrophilic Architecture and the Causality of Toxicity

To understand the toxicity of fluorinated nitroalkenes, one must analyze their molecular orbital landscape. These compounds are hyper-reactive Michael acceptors. The

-

The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the nitro group.

-

The intense inductive (-I) pull of the fluoroalkyl moiety (e.g., -CF

).

This dual-withdrawal drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). According to Hard-Soft Acid-Base (HSAB) theory, this creates a "soft" electrophilic center that is exquisitely primed for rapid, unselective nucleophilic attack by "soft" biological nucleophiles—most notably, the thiolate anions of cysteine residues and intracellular glutathione (GSH)[1].

Biological Pathways of Disruption

Upon exposure, fluorinated nitroalkenes bypass normal metabolic processing and directly execute thio-Michael additions with cellular thiols[2]. This triggers two primary cascades of toxicity:

-

Glutathione Depletion: Rapid scavenging of intracellular GSH eliminates the cell's primary antioxidant defense, inducing severe oxidative stress and subsequent apoptosis[2].

-

Targeted Protein Alkylation: They covalently modify regulatory proteins rich in reactive cysteines, such as the Keap1/Nrf2 and NF-

B signaling pathways, disrupting cellular homeostasis[1][3]. Furthermore, within specific enzymatic pockets, the nitro group can tautomerize into a nitronic acid, acting as a masked electrophile that permanently traps active-site cysteine residues[4].

Molecular mechanism of fluorinated nitroalkene toxicity via thio-Michael addition.

Quantitative Reactivity Profiles

Understanding relative electrophilicity is critical for risk assessment. The table below summarizes the reactivity metrics of fluorinated nitroalkenes against other common Michael acceptors encountered in drug development.

| Michael Acceptor Class | Relative LUMO Energy | Primary Biological Target | Thio-Michael Reaction Kinetics | Primary Toxicity Mechanism |

| Acrylamides | High | Cysteine | Slow / Reversible | Targeted covalent inhibition (TCI) |

| Standard Nitroalkenes | Low | GSH, Cysteine | Fast / Reversible | GSH depletion, off-target adduction |

| Fluorinated Nitroalkenes | Very Low | GSH, Cysteine | Ultra-fast / Irreversible | Severe oxidative stress, rapid protein alkylation |

Advanced Handling and Engineering Controls

Due to their volatility and extreme electrophilicity, standard benchtop handling of fluorinated nitroalkenes poses an unacceptable inhalation and dermal exposure risk. Vapors can displace air or directly alkylate pulmonary tissues[5].

-

Engineering Controls: Batch processing should be avoided when scaling up. Continuous flow synthesis is highly recommended. Flow chemistry minimizes the steady-state concentration of hazardous intermediates, prevents thermal runaways, and enables the safe handling of these highly reactive species within enclosed microreactors[6].

-

Personal Protective Equipment (PPE): Direct contact causes severe chemical burns and systemic toxicity. Operators must wear thermally insulating and chemically resistant gloves (e.g., heavy-duty nitrile or butyl rubber), tightly fitting safety goggles, and full face shields[5]. All handling must occur in a continuously monitored, high-velocity fume hood.

Self-Validating Experimental Protocol: Chemical Quenching

To prevent environmental contamination and protect laboratory personnel, all reaction waste containing fluorinated nitroalkenes must be chemically deactivated prior to disposal.

The Scientific Logic: Simply adding a quenching agent is a "blind" process that assumes complete reaction. As an Application Scientist, I mandate a self-validating system. We utilize

Step-by-Step Decontamination Workflow

-

Primary Quenching: To the organic waste vessel containing the fluorinated nitroalkene, add a 5-fold molar excess of

-mercaptoethanol. Add a catalytic amount of triethylamine (0.1 equivalents) to deprotonate the BME, generating the highly nucleophilic thiolate anion. -

Agitation: Stir the mixture vigorously at 25°C for 1 hour to ensure complete thio-Michael addition across the

-carbon. -

Validation Aliquot: Extract a 100

L aliquot of the quenched mixture and transfer it to a vial containing 1 mL of 0.1 M phosphate buffer (pH 8.0) and 1 mM DTNB. -

Spectrophotometric Confirmation:

-

Pass (Yellow Solution,

= 412 nm): The intense yellow color confirms the presence of unreacted BME. By chemical logic, the limiting reagent (the toxic fluorinated nitroalkene) is fully consumed. The waste is safe for standard aqueous/organic disposal. -

Fail (Colorless Solution): Indicates complete consumption of the BME thiol. The fluorinated nitroalkene is still active and present in excess. You must repeat Step 1 with additional BME.

-

Self-validating chemical quenching workflow using Ellman's reagent.

References

- Source: nih.

- Source: benchchem.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)

- Source: nih.

- Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?

- Source: nih.

Sources

- 1. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl Trifluorovinyl Ether | High-Purity Reagent [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Comprehensive Crystallographic Characterization of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene

This guide outlines the comprehensive crystallographic characterization of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene (also known as 4-fluoro-

This compound differs from simple

Introduction & Structural Significance

1-Fluoro-4-(2-nitroprop-1-enyl)benzene is a lipophilic, conjugated nitroalkene often utilized as a versatile intermediate in the synthesis of phenethylamines and as a Michael acceptor in drug discovery.[1]

From a crystallographic perspective, this molecule represents a "frustrated" system. The conjugation between the aromatic ring and the nitroalkene moiety favors planarity for maximum

Compound Identification

-

IUPAC Name: 1-Fluoro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene[2]

-

Formula:

-

Key Moiety: 4-Fluorophenyl group conjugated to a 2-nitropropenyl tail.

-

Target Isomer: (E)-isomer (Thermodynamically favored).

Synthesis & Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The following protocol utilizes a Henry Condensation followed by a biphasic crystallization technique.

Synthetic Route (Henry Condensation)

Reaction Logic: We utilize ammonium acetate as a mild catalyst to prevent polymerization of the sensitive nitroalkene product.

-

Reagents:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Nitroethane (1.5 eq) — Note: Nitroethane is used instead of nitromethane to install the

-methyl group. -

Ammonium Acetate (0.2 eq)

-

Solvent: Glacial Acetic Acid (AcOH).

-

-

Procedure:

-

Purification:

-

Filter the crude solid.

-

Recrystallize initially from hot ethanol (EtOH) to remove oligomers.

-

Single Crystal Growth (Vapor Diffusion Method)

Standard evaporation often yields twinned crystals for this compound. Vapor diffusion is the preferred method to slow nucleation.

| Parameter | Condition | Causality |

| Solvent (Inner Vial) | Acetone or THF | High solubility allows for a concentrated starting solution. |

| Precipitant (Outer Vial) | Hexane or Pentane | Non-polar anti-solvent forces gradual lattice formation. |

| Temperature | 4°C (Refrigerated) | Low thermal energy reduces defect formation and disorder. |

| Timeframe | 7–14 Days | Slow growth promotes single-domain formation over polycrystalline aggregates. |

Data Collection & Reduction Strategy

Once a crystal (approx.[1][3][6][7]

Diffraction Parameters[1][3][4][6]

-

Radiation Source: Mo-K

(-

Reasoning: Molybdenum is preferred over Copper for this compound because the fluorine atom introduces slight absorption effects, and Mo provides higher resolution data (higher

) necessary to resolve the C-F bond distance accurately.

-

-

Temperature: 100 K (Liquid Nitrogen stream).

-

Reasoning: Essential to freeze the rotation of the terminal nitro group and the

-methyl group, reducing thermal ellipsoids and allowing precise determination of torsion angles.

-

Structural Solution Workflow

The following DOT diagram illustrates the logic flow for solving the structure, specifically addressing the "pseudo-symmetry" often found in fluorinated aromatics.

Figure 1: Crystallographic workflow from raw data to refined model.

Structural Elucidation & Analysis

This section details the specific structural metrics you must extract to validate the compound.

Molecular Conformation (The Steric Twist)

Unlike 4-fluoro-

-

Torsion Angle (

): Measure the C(aromatic)–C( -

Bond Length Alteration:

-

Check the C(

)=C( -

Significant deviation suggests electron delocalization from the fluorine (donor) to the nitro (acceptor) group is being disrupted by the twist.

-

Supramolecular Packing

Analyze the unit cell for the following specific interactions which stabilize the lattice:

-

C–H···O Hydrogen Bonds: The oxygen atoms of the nitro group act as acceptors for aromatic protons from neighboring molecules.

-

F···F Interactions: Fluorine is a "hard" halogen. Look for short contacts (

Å) between fluorine atoms of adjacent molecules. - -Stacking: Due to the twist, "perfect" face-to-face stacking is rare. Look for slipped-stacking motifs (centroid-to-centroid distances of 3.6–3.9 Å).

Data Reporting Table

Summarize your findings in this format for publication:

| Crystallographic Parameter | Target Value / Range |

| Crystal System | Monoclinic or Triclinic (Likely due to asymmetry) |

| Space Group | |

| Z (Molecules/Cell) | 4 (typically) |

| R-Factor ( | |

| Goodness of Fit (GoF) | 1.0 – 1.1 |

| C–F Bond Length | ~1.36 Å |

Interaction Hierarchy Diagram

Understanding the lattice energy requires mapping the interaction strengths.

Figure 2: Hierarchy of supramolecular forces governing the crystal packing.

References

-

Synthesis & General Properties

-

Crystallographic Comparisons (Non-methylated Analogs)

-

Structural Theory of Nitrostyrenes

-

Pedireddi, V. R., et al. (1998).

-nitrostyrenes". Journal of the Chemical Society, Perkin Transactions 2, 2045-2052. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. carolinachemical.com [carolinachemical.com]

- 3. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organocatalytic Enantioselective Henry Reactions | MDPI [mdpi.com]

- 6. 1-Nitro-4-(2-nitroprop-1-enyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supramolecular interactions in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Henry Reaction [organic-chemistry.org]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Genesis and Synthesis of Fluorinated Phenyl-2-Nitropropene (P2NP) Analogues

Executive Summary

The functionalization of phenethylamines via halogenation represents a watershed moment in neuropharmacology and medicinal chemistry. At the core of this structural evolution is Phenyl-2-nitropropene (P2NP) , a highly versatile nitroalkene precursor. By introducing a fluorine atom to the phenyl ring of P2NP, chemists can synthesize a diverse library of fluorinated amphetamines (e.g., 4-FA, 3-FA, 2-FMA). This in-depth technical guide explores the historical rationale behind fluorinated P2NP analogues, the mechanistic causality of their synthesis via the Henry (nitroaldol) reaction, and the rigorous reduction protocols required to yield biologically active phenethylamines.

Historical Context and Pharmacological Rationale

The history of fluorinated P2NPs is inextricably linked to the pursuit of optimizing the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) stimulants[1]. Traditional amphetamines are highly susceptible to metabolic degradation, primarily via para-hydroxylation by the hepatic enzyme CYP2D6.

To circumvent this metabolic vulnerability, researchers in the mid-to-late 20th century began substituting the hydrogen atoms on the phenyl ring with halogens. Fluorine was the ideal candidate for several reasons:

-

Isosteric Replacement: The van der Waals radius of fluorine (1.47 Å) is remarkably similar to that of hydrogen (1.20 Å), allowing the molecule to bind to monoamine transporters without causing severe steric hindrance[2].

-

Metabolic Blockade: The highly electronegative carbon-fluorine bond is exceptionally resistant to oxidative cleavage, effectively blocking CYP450-mediated para-hydroxylation and drastically increasing the biological half-life of the resulting amine.

-

Receptor Affinity Modulation: The electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, which fundamentally shifts the molecule's affinity for the Dopamine Transporter (DAT) versus the Serotonin Transporter (SERT)[3].

In the 2000s and 2010s, compounds derived from fluorinated P2NPs—most notably 4-fluoroamphetamine (4-FA)—gained significant attention. Clinical and forensic analyses revealed that 4-FA produced a unique subjective profile situated between classical amphetamine (dopaminergic) and MDMA (serotonergic/entactogenic)[4].

Table 1: Pharmacodynamic Profiles of Fluorinated Phenethylamines

Data synthesized from in-vitro transporter assays and structure-activity relationship (SAR) models[2][3][5][6].

| Compound | Fluorine Position | Primary Transporter Targets | Subjective / Clinical Classification |

| 2-FA | Ortho (2-position) | DAT, NET (Low SERT affinity) | Classical Psychostimulant |

| 3-FA | Meta (3-position) | DAT, NET (Modest SERT affinity) | Stimulant with mild mood enhancement |

| 4-FA | Para (4-position) | DAT, NET, SERT (Low DAT:SERT ratio) | Entactogen / Empathogen |

| 3-FEA | Meta (N-ethylated) | DAT, NET (Moderate SERT) | Stimulant / Mild Empathogen |

Chemical Synthesis: The Henry (Nitroaldol) Reaction

The synthesis of fluorinated P2NP relies on the Henry reaction , a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (nitroethane) and an electrophilic aldehyde (fluorobenzaldehyde)[7].

The Causality of Experimental Choices

The reaction is an equilibrium process. The choice of base catalyst and solvent dictates the reaction's trajectory toward the desired dehydrated nitroalkene rather than halting at the intermediate

-

Primary Amines as Catalysts: n-Butylamine is frequently utilized because it serves a dual purpose. It acts as a base to deprotonate the weakly acidic

-carbon of nitroethane, forming a nucleophilic nitronate anion. Concurrently, it can form a transient imine intermediate with the fluorobenzaldehyde, which is a superior electrophile compared to the native carbonyl, thereby accelerating the nucleophilic attack[7]. -

Thermodynamic Control: To drive the equilibrium toward the nitroalkene, the system must be dehydrated. Refluxing the mixture in a solvent like isopropanol or toluene—often utilizing a Dean-Stark apparatus—removes the water byproduct, forcing the reaction to completion via Le Chatelier’s principle[7].

Table 2: Catalyst & Condition Comparison for Fluorinated Henry Reactions

| Catalyst System | Solvent / Conditions | Reaction Time | Typical Yield | Ref. |

| n-Butylamine | Isopropanol / Reflux | 5 hours | ~55% | [7] |

| Polymer-Supported Amines | Solvent-free / Room Temp | 72–96 hours | 49–95% | [8] |

| Deep Eutectic Solvents (Reline) | Microwave / 80°C | 2 hours | 96% (Dinitro adducts) | [9] |

Protocol 1: Synthesis of 4-Fluoro-Phenyl-2-Nitropropene (4-Fluoro-P2NP)

This protocol is a self-validating system; the transition from a clear solution to the precipitation of yellow crystals visually confirms the dehydration of the nitroaldol intermediate[7].

-

Reagent Preparation: In a round-bottom flask, combine 0.2 mol (24.8 g) of 4-fluorobenzaldehyde and 0.4 mol (30.0 g) of nitroethane. The excess nitroethane acts as both a reactant and a co-solvent.

-

Catalysis: Add 20 mL of anhydrous isopropanol and 1 mL of n-butylamine.

-

Reflux & Dehydration: Equip the flask with a reflux condenser and heat the mixture to a gentle boil for 5 hours. The solution will progressively darken to a deep yellow/orange as the conjugated nitroalkene forms.

-

Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to a freezer (-20°C) overnight. The drop in temperature drastically reduces the solubility of the non-polar nitroalkene in isopropanol, forcing crystallization.

-

Purification: Filter the crude yellow crystals under vacuum. Recrystallize from a minimum volume of boiling methanol to yield pure, pale-yellow 4-Fluoro-P2NP crystals (Melting point: 64-66°C).

Mechanistic pathway of the Henry condensation yielding 4-Fluoro-P2NP.

Reduction Modalities: From Nitroalkene to Phenethylamine

The transformation of 4-Fluoro-P2NP into 4-fluoroamphetamine requires a highly aggressive reduction capable of saturating both the carbon-carbon double bond and the highly oxidized nitro group[10].

The Causality of Hydride Selection

Standard reducing agents like Sodium Borohydride (

Protocol 2: Reduction of 4-Fluoro-P2NP to 4-Fluoroamphetamine

Safety Note: This protocol requires inert atmosphere techniques. The Fieser workup is critical for safely neutralizing unreacted hydride and preventing the formation of intractable aluminum emulsion gels[7].

-

Hydride Suspension: Under an argon atmosphere, dissolve 0.2 mol (7.6 g) of

in 200 mL of anhydrous THF in a 3-neck flask submerged in an ice bath (0°C). -

Substrate Addition: Dissolve 0.1 mol (18.1 g) of 4-Fluoro-P2NP in 200 mL of dry THF. Add this solution dropwise to the stirring

suspension. The dropwise addition controls the highly exothermic reduction of the nitro group. -

Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours to ensure complete reduction of both the alkene and the nitro functionalities.

-

The Fieser Quench (Self-Validating Workup): To safely destroy excess

and precipitate aluminum salts as a granular, easily filterable solid, sequentially add:-

of distilled

-

of

-

of distilled

-

of distilled

-

Extraction: Filter the resulting white granular suspension via vacuum suction. Wash the filter cake with warm THF. Evaporate the THF under reduced pressure. Dissolve the crude freebase oil in diethyl ether and extract with

to precipitate the water-soluble 4-fluoroamphetamine hydrochloride salt.

Bifurcated reduction of the nitroalkene using Lithium Aluminum Hydride.

References

-

Synthesis of 4-Fluoroamphetamine Erowid / Rhodium Archives URL:[Link][7]

-

Use of polymer-supported amines in the catalytic nitro-aldol reaction of nitroalkanes with aldehydes Arkivoc URL:[Link][8]

-

DES as solvent and catalyst: One-pot synthesis of 1,3-dinitropropanes via Henry reaction with microwave irradiation Politecnico di Milano URL:[Link][9]

-

How does 1-Phenyl-2-nitropropene react with other chemicals? Bloom Tech URL:[Link][10]

-

3-Fluoroamphetamine (3-FA): The Good, the Bad & the Unknown Tripsitter URL:[Link][5]

-

Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues UNODC URL:[Link][11]

-

Buy 3-FEA Online (Pharmacological Profile) RCWatchers URL:[Link][6]

-

Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine ACS Publications URL:[Link][3]

-

Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine ResearchGate URL:[Link][4]

-

Designer drugs: mechanism of action and adverse effects PMC - NIH URL:[Link][1]

Sources

- 1. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-fluoro-N-methyl Benzeneethanamine HCL | 1067237-58-4 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tripsitter.com [tripsitter.com]

- 6. rcwatchers.com [rcwatchers.com]

- 7. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. re.public.polimi.it [re.public.polimi.it]

- 10. bloomtechz.com [bloomtechz.com]

- 11. unodc.org [unodc.org]

Methodological & Application

Catalytic Reduction Protocols for 1-Fluoro-4-(2-nitroprop-1-enyl)benzene: Pathways to 4-Fluorophenylisopropylamine Derivatives

Introduction & Mechanistic Context

The compound 1-fluoro-4-(2-nitroprop-1-enyl)benzene (also known as 4-fluoro-

However, the catalytic reduction of

Expertise & Causality Insight: The oxime intermediate (1-(4-fluorophenyl)propan-2-one oxime) is thermodynamically stable and often stalls the reaction. Furthermore, without proper environmental control, the transient imine intermediate can undergo nucleophilic attack by the newly formed primary amine, resulting in dimerization and the formation of unwanted secondary amines. To circumvent this, reductions must either be performed in highly acidic media to protonate the imine (Protocol A)[2] or utilize highly reactive, transient metal-hydride species (Protocol B)[3]. Additionally, the para-fluoro substituent requires chemoselective conditions to avoid hydrodefluorination—a common side reaction when using aggressive palladium catalysis at elevated temperatures.

Mechanistic pathway of β-nitrostyrene reduction highlighting the critical oxime intermediate.

Protocol A: Classic Catalytic Hydrogenation (Pd/C in EtOH/HCl)

This protocol utilizes palladium on carbon (Pd/C) under a hydrogen atmosphere. The addition of concentrated hydrochloric acid is not merely for solubility; it is a mechanistic necessity. The acid protonates the intermediate imine, effectively shielding it from nucleophilic attack by the primary amine, thereby preventing dimerization. Furthermore, the reaction is kept at 0 °C to 25 °C to prevent the acid-catalyzed hydrolysis of the oxime into a ketone, and to suppress any potential defluorination of the aromatic ring[2].

Reagents & Equipment

-

1-Fluoro-4-(2-nitroprop-1-enyl)benzene (1.0 equiv)

-

5% Palladium on Carbon (Pd/C) (0.1 equiv Pd)

-

12 M Hydrochloric Acid (HCl) (2.5 equiv)

-

Absolute Ethanol (EtOH)

-

Hydrogen gas (H

) balloon or Parr hydrogenator (1-2 atm)

Step-by-Step Methodology

-

Setup: In a thoroughly purged round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 1-fluoro-4-(2-nitroprop-1-enyl)benzene in absolute ethanol (approx. 10 mL per 500 mg of substrate)[2].

-

Catalyst Addition: Carefully add 0.1 equiv of 5% Pd/C. Caution: Pd/C is pyrophoric; add under an inert argon/nitrogen blanket.

-

Acidification: Dropwise, add 2.5 equiv of 12 M HCl[2]. The solution will darken.

-

Hydrogenation: Evacuate the flask and backfill with H

gas three times. Maintain a hydrogen atmosphere (1 atm via balloon) and stir vigorously at 0 °C for 3 hours, then allow it to warm to room temperature for an additional 2 hours[2]. -

Workup: Purge the flask with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with ethanol[2].

-

Isolation: Evaporate the filtrate under reduced pressure. Dissolve the resulting residue in water, basify to pH 12 using 20% NaOH (aq), and extract three times with dichloromethane (CH

Cl -

Salt Formation: Dissolve the freebase in dry diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) to precipitate 1-(4-fluorophenyl)propan-2-amine hydrochloride.

Self-Validation & QC System

-

In-Process TLC: Monitor via TLC (Hexane/EtOAc 3:1). If a stubborn UV-active spot remains at R

~0.6, the oxime intermediate has stalled. This indicates catalyst poisoning or insufficient acid. -

Analytical Confirmation: The final product must react positively to a Ninhydrin stain (turning deep purple/pink, confirming a primary amine). GC-MS should show a molecular ion at m/z 153 and a dominant base peak at m/z 44 (due to

-cleavage of the CH

Protocol B: One-Pot Chemical Reduction (NaBH / CuCl )

For laboratories lacking high-pressure hydrogenation infrastructure, this modern transfer-hydrogenation-like protocol is highly effective. Sodium borohydride (NaBH

Reagents & Equipment

-

1-Fluoro-4-(2-nitroprop-1-enyl)benzene (1.0 equiv)

-

Sodium Borohydride (NaBH

) (7.5 equiv) -

Copper(II) Chloride (CuCl

) as a 2M aqueous solution (0.1 equiv) -

Isopropanol (IPA) and Deionized Water (2:1 ratio)

-

Reflux condenser and heating mantle

Step-by-Step Methodology

-

Reduction Matrix: In a round-bottom flask, suspend 7.5 equiv of NaBH

in a 2:1 mixture of Isopropanol and water[4]. -

Substrate Addition: Carefully add 1.0 equiv of the fluorinated nitroalkene in small portions. Note: This step is highly exothermic and will raise the internal temperature to 50-60 °C.

-

Catalyst Activation: Dropwise, add the 2M CuCl

solution (0.1 equiv). The solution will rapidly turn black as Cu(0) nanoparticles precipitate, accompanied by vigorous hydrogen evolution. -

Reflux: Attach a condenser and heat the mixture to 80 °C for 30 minutes to drive the reduction of the oxime intermediate to completion[4].

-

Quench & Extraction: Cool the mixture to room temperature. Add a 25% NaOH aqueous solution to break down boron complexes. Separate the phases and extract the aqueous layer three times with Isopropanol.

-

Isolation: Combine the organic extracts, dry over anhydrous MgSO

, and filter. Add a stoichiometric amount of 4M HCl in dioxane to the filtrate. Evaporate the solvent to yield a crude sludge, which is then triturated with dry acetone to yield the pure amine hydrochloride as a white solid.

Self-Validation & QC System

-

Exotherm Monitoring: The reaction is self-indicating. A lack of vigorous bubbling and black precipitate upon CuCl

addition indicates degraded NaBH -

Analytical Confirmation:

H NMR (D

Step-by-step experimental workflow for the one-pot NaBH4/CuCl2 reduction protocol.

Quantitative Data Summarization

The choice of protocol depends heavily on the laboratory's infrastructure and the scale of the synthesis. The table below summarizes the operational metrics of both validated protocols.

| Parameter | Protocol A: Pd/C Hydrogenation | Protocol B: NaBH |

| Primary Reagents | H | NaBH |

| Temperature Profile | 0 °C to 25 °C | Exothermic |

| Reaction Time | 3 - 5 hours | 10 - 30 minutes |

| Typical Yield | 85 - 95% | 62 - 83% |

| Defluorination Risk | Moderate (if temp/pressure exceeds limits) | Low (highly chemoselective) |

| Scalability | High (requires pressure reactors for bulk) | Moderate (exothermic addition requires care) |

| Byproduct Profile | Trace secondary amines (if acid is low) | Trace hydroxylamines (if time is short) |

References

-

Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes Kohno, M., Sasao, S., & Murahashi, S. I. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254 (1990). URL:[Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride d'Andrea, L., & Jademyr, S. Beilstein Journal of Organic Chemistry, 21, 39-46 (2025). URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Fluorinated Nitroalkenes

Protocol ID: MAOS-HENRY-04F | Version 2.1

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the condensation of 4-fluorobenzaldehyde and nitroethane via the Henry Reaction (Nitroaldol Condensation). Designed for medicinal chemistry and drug discovery workflows, this method utilizes dielectric heating to accelerate reaction kinetics, reducing synthesis time from hours (conventional reflux) to minutes while suppressing side reactions. The resulting product, 1-fluoro-4-(2-nitroprop-1-en-1-yl)benzene , serves as a critical fluorinated building block for phenethylamine-class pharmacophores, where the fluorine atom enhances metabolic stability by blocking para-hydroxylation.

Introduction & Mechanistic Insight

The Henry reaction is a base-catalyzed C-C bond-forming reaction between nitroalkanes and carbonyl compounds.[1] While classical methods often require prolonged reflux and stoichiometric amounts of base, microwave irradiation significantly enhances this transformation.

Why Microwave Irradiation?

-

Dielectric Heating: Nitroethane and the ammonium acetate catalyst are polar species with high loss tangents (

). They couple directly with the oscillating electric field (2.45 GHz), generating rapid internal heat. -

Selective Dehydration: The microwave energy barrier for the dehydration step (elimination of water from the intermediate

-nitroalcohol) is overcome more efficiently than in thermal conduction, driving the equilibrium toward the thermodynamic nitroalkene product.

Reaction Scheme:

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the Microwave-Assisted Henry Reaction highlighting the dehydration step accelerated by dielectric heating.

Materials & Equipment

Reagents:

-

4-Fluorobenzaldehyde (CAS: 459-57-4) | Purity:

98% -

Nitroethane (CAS: 79-24-3) | Purity:

98% | Note: Acts as both reactant and solvent. -

Ammonium Acetate (CAS: 631-61-8) | Grade: ACS Reagent

-

Glacial Acetic Acid (Optional co-solvent for scale-up)

Equipment:

-

Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control (0-30 bar).

-

Vessels: 10 mL or 20 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

-

Purification: Recrystallization apparatus or Flash Chromatography system.[2]

Experimental Protocol

3.1. Safety Pre-Check (Crucial)

-

Nitro Compound Hazard: Nitroethane is flammable and can decompose energetically. Do not exceed 120°C.

-

Pressure Limit: Ensure the reactor's pressure cut-off is set to 15 bar.

-

Ventilation: All post-reaction handling must occur in a fume hood due to potential lachrymatory properties of nitrostyrenes.

3.2. Synthesis Workflow

Step 1: Preparation

-

Weigh 1.24 g (10 mmol) of 4-fluorobenzaldehyde into a 10 mL microwave vial.

-

Add 0.31 g (4 mmol) of Ammonium Acetate.

-

Add 3.0 mL of Nitroethane. (Excess nitroethane serves as the solvent to absorb MW energy).

-

Add a magnetic stir bar and seal the vial with a crimp cap.

Step 2: Microwave Irradiation

-

Place the vial in the microwave cavity.

-

Pre-stir: 30 seconds (high speed) to suspend the ammonium acetate.

-

Method Parameters:

-

Control Mode: Dynamic (Temperature controlled)

-

Temperature: 95°C

-

Hold Time: 10 minutes

-

Power Max: 150 W (System will modulate power to maintain 95°C)

-

Pressure Limit: 15 bar

-

-

Observation: The reaction mixture will turn from clear/pale yellow to deep yellow/orange, indicating conjugation.

Step 3: Workup & Isolation

-

Cool the vial to room temperature using the reactor's compressed air jet (approx. 2 mins).

-

Open the vial and transfer the mixture to a beaker.

-

Solvent Removal: Evaporate the excess nitroethane under reduced pressure (Rotavap) at 40°C. Caution: Do not overheat the residue.

-

Partition: Dissolve the oily residue in Dichloromethane (DCM, 20 mL) and wash with water (2 x 15 mL) to remove ammonium salts.

-

Dry the organic layer over anhydrous

and concentrate in vacuo.

Step 4: Purification

-

The crude solid is usually yellow.

-

Recrystallization: Dissolve in hot Ethanol (or Isopropanol). Allow to cool slowly to 4°C.

-

Filter the crystals and wash with cold ethanol.

3.3. Workflow Diagram (DOT)

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Results & Analytical Validation

The following data represents typical results obtained using this protocol.

Table 1: Process Metrics

| Parameter | Conventional Heating (Reflux) | Microwave Protocol (This Method) |

|---|---|---|

| Reaction Time | 4 - 6 Hours | 10 - 15 Minutes |

| Temperature | 100°C (Oil Bath) | 95°C (Internal) |

| Yield | 65 - 75% | 85 - 92% |

| Purity (Crude) | Moderate (Side products) | High (>95% by GC-MS) |

Characterization Data:

-

Appearance: Yellow crystalline needles.

-

Melting Point: 64 – 66 °C (Lit. 65°C).

-

1H NMR (400 MHz, CDCl3):

- 8.05 (s, 1H, vinylic H)

- 7.45 (m, 2H, aromatic)

- 7.15 (m, 2H, aromatic)

-

2.45 (s, 3H,

-

IR (ATR):

-

1515

(Asymmetric -

1330

(Symmetric -

1640

(C=C alkene stretch)

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete dehydration (Intermediate alcohol persists). | Increase MW hold time by 5 mins or increase temp to 105°C. |

| Charring/Black Tar | Thermal runaway or "Hot spots." | Reduce power max; ensure efficient stirring; check vessel geometry. |

| Pressure Spike | Decomposition of nitroethane. | STOP IMMEDIATELY. Reduce temperature. Ensure vial volume < 60% full. |

| Product Oiling Out | Impurities preventing crystallization. | Seed with a pure crystal; use a mixed solvent system (EtOH:H2O 9:1). |

References

-

Varma, R. S., et al. (1997). "Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes." Tetrahedron Letters. Link

-

Kabalka, G. W., et al. (2000). "Solvent-free synthesis of nitroalkenes using microwave irradiation." Green Chemistry. Link

-

Biotage Application Note. "Microwave Reaction Tutorial: Henry Reaction." Biotage Academy. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 53420786: 1-Fluoro-4-(2-nitropropyl)benzene." PubChem. Link

-

CEM Corporation. "Safety Considerations for Microwave Synthesis." CEM Safety Guide. Link

Sources

heterogeneous catalysis methods for fluorinated nitrostyrene hydrogenation

Application Note & Protocol Guide: Heterogeneous Catalysis for Fluorinated Nitrostyrene Hydrogenation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Catalytic Engineering & Synthetic Methodology

Mechanistic Overview & The Chemoselectivity Challenge

Fluorinated phenethylamines and aminostyrenes are highly privileged pharmacophores in central nervous system (CNS) drug development. However, the catalytic hydrogenation of fluorinated

-

The Nitro Group (-NO

) -

The Vinylic Double Bond (C=C)

-

The Carbon-Fluorine Bond (C-F)

Standard heterogeneous catalysts (e.g., 10% Pd/C) under atmospheric hydrogen typically result in complete reduction of the nitro and alkene groups, but are plagued by hydrodefluorination (HDF) —the reductive cleavage of the C-F bond[1]. To synthesize intact fluorinated building blocks, the catalyst's microenvironment and surface geometry must be rigorously engineered to dictate the reaction pathway.

Catalyst Design & Causality (E-E-A-T Principles)

As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and understand the causality behind catalyst selection. The following three heterogeneous systems have been engineered to solve specific chemoselective nodes in this reaction network:

-

Suppressing Hydrodefluorination (Rh@Si-R): The C-F bond is highly polarized. Transition metals can oxidatively insert into this bond, a process accelerated by polar solvents that stabilize ionic transition states. By grafting hydrophobic alkylsilanes onto silica-supported rhodium nanoparticles (Rh@Si-R), a non-polar microenvironment is created. This repels water and polar intermediates from the active Rh sites, raising the activation energy for C-F cleavage and allowing full reduction to fluorinated phenethylamines with <1% HDF [2].

-

Chemoselective Nitro Reduction (RhIn/SiO

): Monometallic Rh indiscriminately reduces both the alkene and nitro groups. However, alloying Rh with Indium (In) alters the surface geometry. The bimetallic RhIn surface allows the nitro group to adsorb "end-on" via its oxygen atoms. Simultaneously, the bulky In atoms create steric hindrance that prevents the planar alkene from adsorbing "side-on." This molecular recognition ensures >97% selectivity toward fluorinated aminostyrenes [3]. -

Tunable Alkene Reduction (Pt@IL): Platinum nanoparticles stabilized in an ionic liquid (Pt@IL) create a tunable biphasic microenvironment. Under acidic conditions, the electronic state of the Pt surface is modified to suppress nitro group reduction, favoring the hydrogenation of the vinylic double bond to yield fluorinated nitroethylbenzene [4].

Reaction Pathway Visualization

Figure 1: Chemoselective hydrogenation pathways of fluorinated nitrostyrenes.

Quantitative Performance Data

The table below summarizes the expected quantitative outcomes when applying these engineered heterogeneous catalysts to fluorinated

| Catalyst System | Target Product | Conversion (%) | Target Selectivity (%) | HDF (C-F Cleavage) (%) | Optimal Conditions |

| RhIn/SiO | Fluorinated Aminostyrene | >99 | 97 | <1 | 1 bar H |

| Pt@IL/SiO | Fluorinated Nitroethylbenzene | >95 | 92 | <2 | 1 bar H |

| Rh@Si-R (Hydrophobic) | Fluorinated Phenethylamine | >99 | >99 | <1 | 10 bar H |

| 10% Pd/C (Standard) | Dehalogenated Phenethylamine | >99 | N/A (Full reduction) | >85 | 1 bar H |

Validated Experimental Protocols